molecular formula C9H7NO3S B189126 Quinoline-6-sulfonic acid CAS No. 65433-95-6

Quinoline-6-sulfonic acid

Cat. No.: B189126
CAS No.: 65433-95-6
M. Wt: 209.22 g/mol
InChI Key: PLUQFBYKHVFHMZ-UHFFFAOYSA-N
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Description

Quinoline-6-sulfonic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is a fusion product of a benzene ring and a pyridine nucleus. This compound is characterized by the presence of a sulfonic acid group at the 6-position of the quinoline ring. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-6-sulfonic acid can be synthesized through the sulfonation of quinoline. The sulfonation reaction typically involves heating quinoline with sulfuric acid at elevated temperatures. The reaction is carried out at around 300°C, which leads to the formation of the thermodynamically stable 6-sulfonic acid derivative .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of sulfuric acid to quinoline under high-temperature conditions. The reaction mixture is then cooled, and the product is isolated through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Quinoline-6-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound N-oxide.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: Quinoline-6-sulfonamide.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Quinoline-6-sulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Quinoline-5-sulfonic acid: Similar in structure but with the sulfonic acid group at the 5-position.

    Quinoline-8-sulfonic acid: The sulfonic acid group is at the 8-position, leading to different reactivity and properties.

    Isoquinoline-5-sulfonic acid: An isomer with the sulfonic acid group on the isoquinoline ring.

Uniqueness

Quinoline-6-sulfonic acid is unique due to its specific positioning of the sulfonic acid group, which influences its reactivity and stability. This positioning makes it particularly useful in certain chemical reactions and applications where other isomers may not be as effective .

Properties

IUPAC Name

quinoline-6-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUQFBYKHVFHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311850
Record name Quinoline-6-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65433-95-6
Record name 6-Quinolinesulfonic acid
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Record name Quinoline-6-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-6-sulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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